molecular formula C9H19NO B6260425 2-amino-1-cyclohexylpropan-1-ol CAS No. 726119-92-2

2-amino-1-cyclohexylpropan-1-ol

Cat. No.: B6260425
CAS No.: 726119-92-2
M. Wt: 157.3
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-1-cyclohexylpropan-1-ol is an organic compound with the molecular formula C9H19NO. It is a chiral molecule, meaning it has non-superimposable mirror images. This compound is known for its applications in various fields, including pharmaceuticals and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-amino-1-cyclohexylpropan-1-ol typically involves the reaction of cyclohexanone with nitromethane to form 2-nitro-1-cyclohexylpropan-1-ol, which is then reduced to the desired amine. The reduction can be carried out using hydrogen gas in the presence of a palladium catalyst or by using other reducing agents such as lithium aluminum hydride.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The choice of reducing agent and reaction conditions can vary based on cost, availability, and environmental considerations.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or aldehydes.

    Reduction: The compound can be further reduced to form secondary amines or other derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas with palladium catalyst or lithium aluminum hydride.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products:

    Oxidation: Formation of cyclohexyl ketones or aldehydes.

    Reduction: Formation of secondary amines.

    Substitution: Formation of various substituted cyclohexyl derivatives.

Scientific Research Applications

2-Amino-1-cyclohexylpropan-1-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial properties.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceuticals with chiral centers.

    Industry: Utilized in the production of fine chemicals and as a building block in organic synthesis.

Mechanism of Action

The mechanism of action of 2-amino-1-cyclohexylpropan-1-ol depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to various physiological effects. The amino group can form hydrogen bonds with biological targets, while the cyclohexyl group can interact with hydrophobic regions of proteins or membranes.

Comparison with Similar Compounds

    2-Amino-1-cyclohexylpropan-2-ol: Similar structure but with the amino group on the second carbon.

    Cyclohexylamine: Lacks the propanol group but shares the cyclohexyl and amino functionalities.

    1-Amino-2-cyclohexylethanol: Similar structure with a shorter carbon chain.

Uniqueness: 2-Amino-1-cyclohexylpropan-1-ol is unique due to its specific chiral center and the combination of cyclohexyl and propanol groups. This combination provides distinct chemical and biological properties, making it valuable in various applications.

Properties

CAS No.

726119-92-2

Molecular Formula

C9H19NO

Molecular Weight

157.3

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.